Lipophilicity Shift Relative to the Parent Pyridin-3-yl Pivalamide Scaffold
The target compound exhibits a predicted XLogP3 of 2.8, compared to 1.8 for the unsubstituted analog 2,2-dimethyl-N-(pyridin-3-yl)propanamide (CAS 70298-88-3), representing a lipophilicity increase of ΔXLogP3 = +1.0 log unit [1]. This difference is attributable to the 4-trifluoroacetyl substituent and is expected to significantly enhance passive membrane permeability and hydrophobic protein-binding surface complementarity.
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2,2-dimethyl-N-(pyridin-3-yl)propanamide (CAS 70298-88-3): XLogP3 = 1.8 |
| Quantified Difference | ΔXLogP3 = +1.0 log unit (56% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025) |
Why This Matters
A +1.0 logP shift places the compound in a more favorable lipophilicity range (1–3) for central nervous system (CNS) multiparameter optimization and may improve membrane permeability for cell-based assays.
- [1] PubChem. Computed XLogP3 values for CID 119031749 (target) and CID 4655044 (comparator). National Center for Biotechnology Information, 2025. View Source
